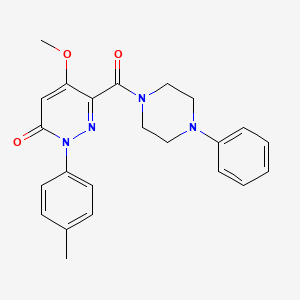

5-methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

5-methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-17-8-10-19(11-9-17)27-21(28)16-20(30-2)22(24-27)23(29)26-14-12-25(13-15-26)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAKNVGOYSNEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Introduction of the methoxy group: This step may involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Attachment of the phenylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced using phenylpiperazine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the carbonyl group, converting it to alcohols or amines.

Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid, while reduction of the carbonyl group could produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one is being investigated for its potential therapeutic applications, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Properties : Research indicates potential in inhibiting cancer cell proliferation pathways.

The compound's biological activities are linked to its interaction with specific molecular targets. Key findings include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes.

- Receptor Binding : It may modulate receptor activity, influencing physiological responses.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of this compound, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 5-Methoxy Compound | Staphylococcus aureus | 15 |

| 5-Methoxy Compound | Escherichia coli | 18 |

| Standard Antibiotic | Staphylococcus aureus | 20 |

| Standard Antibiotic | Escherichia coli | 22 |

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of the compound against various cancer cell lines. Results indicated that it inhibited cell proliferation effectively at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 12 |

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

A. Dihydropyridazinone Derivatives

- 4-Chloro-5-(1-Methylhydrazino)-2-(4-Methylphenyl)-2,3-Dihydropyridazin-3-One (): Shares the 2-(4-methylphenyl)-dihydropyridazinone core but differs at positions 4 and 5 (Cl and methylhydrazino vs. methoxy and piperazine). The methylhydrazino group may reduce metabolic stability compared to the methoxy-piperazine substituent in the target compound.

B. Pyrazoline Derivatives

- 1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Methoxyphenyl)-2-Pyrazoline (): Features a pyrazoline core with 4-methoxyphenyl and 3,4-dimethylphenyl substituents. The pyrazoline ring (5-membered, partially saturated) offers greater conformational flexibility than the dihydropyridazinone core. The 4-methoxyphenyl group parallels the target compound’s methoxy substituent, suggesting shared electronic effects. Reported melting points (102–124°C) suggest lower solubility compared to the target compound, which may benefit from the piperazine’s polar nature .

C. Piperazine-Containing Analogues

- 5-(4-(2,4-Dichlorophenyl)Piperazin-1-yl)-N-(4-(Pyridin-2-yl)Phenyl)Pentanamide (): Shares the 4-phenylpiperazine moiety, a common feature in dopamine D3 receptor ligands. The dichlorophenyl group enhances lipophilicity and receptor affinity but may increase off-target interactions. The pentanamide linker differs from the dihydropyridazinone core, altering pharmacokinetic profiles. Key Difference: The amide linkage in this compound vs. the carbonyl group in the target compound may affect metabolic stability and bioavailability .

Physicochemical and Spectral Properties

Biological Activity

5-Methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound belongs to the pyridazinone class, characterized by a pyridazine ring fused with a carbonyl group. The presence of piperazine and methoxy groups enhances its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyridazine compounds. For instance, compounds similar to 5-methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines such as SGC-7901 and HeLa cells. Specifically, one study reported that a derivative exhibited an IC50 value of 0.090 µM against SGC-7901 cells, demonstrating potent anticancer activity .

Anti-inflammatory and Analgesic Effects

Pyridazine derivatives are known for their anti-inflammatory properties. They function as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. Compounds from this class have demonstrated significant analgesic effects in various models, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiplatelet Activity

Research has shown that pyridazine derivatives can inhibit thromboxane A2 synthase and platelet aggregation, suggesting their utility in preventing thrombotic disorders. This mechanism is particularly relevant for cardiovascular diseases where platelet aggregation plays a critical role .

The biological activities of 5-methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one can be attributed to several mechanisms:

- Microtubule Destabilization : Similar compounds have been found to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which is essential for mitosis .

- COX Inhibition : The compound’s ability to inhibit COX enzymes contributes to its anti-inflammatory and analgesic effects .

- Antiplatelet Mechanism : By inhibiting thromboxane A2 synthase, these compounds may reduce platelet aggregation and thrombus formation .

Case Studies

A notable case study involved the evaluation of a series of pyridazine derivatives for their anticancer properties. One compound demonstrated remarkable potency against various cancer cell lines with minimal cytotoxicity towards normal cells. This selectivity indicates a promising therapeutic window for further development .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one | SGC-7901 | 0.090 | Tubulin inhibition |

| Pyridazine Derivative A | HeLa | 0.268 | Tubulin inhibition |

| Pyridazine Derivative B | A549 | >30 | Tubulin inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.